1-benzyl-6-methyl-1H-benzimidazole
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Overview
Description
1-Benzyl-6-methyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-methyl-1H-benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzyl aldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the imidazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or alkylated benzimidazole compounds.
Scientific Research Applications
1-Benzyl-6-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of materials with specific properties, such as dyes, polymers, and catalysts
Mechanism of Action
The mechanism of action of 1-benzyl-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial transpeptidases, leading to the disruption of cell wall synthesis and bacterial death. In cancer cells, it can interfere with DNA replication and repair mechanisms, inducing apoptosis .
Comparison with Similar Compounds
- 1-Benzyl-2-methyl-1H-benzimidazole
- 1-Benzyl-5-methyl-1H-benzimidazole
- 1-Benzyl-4-methyl-1H-benzimidazole
Comparison: 1-Benzyl-6-methyl-1H-benzimidazole is unique due to the specific position of the methyl group on the benzimidazole ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For instance, the 6-methyl derivative may exhibit different binding affinities and selectivities compared to its 2-, 4-, or 5-methyl counterparts .
Properties
CAS No. |
24780-82-3 |
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Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-benzyl-6-methylbenzimidazole |
InChI |
InChI=1S/C15H14N2/c1-12-7-8-14-15(9-12)17(11-16-14)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |
InChI Key |
PUWFVSWRUGFHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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